molecular formula C17H29NO B1385422 N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine CAS No. 1040692-06-5

N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine

Cat. No. B1385422
CAS RN: 1040692-06-5
M. Wt: 263.4 g/mol
InChI Key: LARVMHOIIUJJPH-UHFFFAOYSA-N
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Description

N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine is a chemical compound with the molecular formula C17H29NO and a molecular weight of 263.43 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine consists of 17 carbon atoms, 29 hydrogen atoms, and 1 nitrogen atom . The exact arrangement of these atoms in the molecule would be best represented by a structural formula, which I unfortunately cannot provide at this time.


Physical And Chemical Properties Analysis

N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine is a solid at room temperature . It has a predicted boiling point of 364.0° C at 760 mmHg and a predicted density of 0.9 g/cm3 .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine and its derivatives are significant in the field of asymmetric synthesis. The use of N-tert-butanesulfinyl imines, which are structurally similar, highlights their versatility in the asymmetric synthesis of amines. These imines activate for the addition of various nucleophiles, serve as chiral directing groups, and are easily cleaved after nucleophilic addition, facilitating the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002)(Ellman, Owens, & Tang, 2002).

Chemical Analysis and Characterization

The compound's related derivatives have been studied extensively in chromatographic and mass spectrometry methods. For example, research on the identification and differentiation of structurally similar compounds, such as N-methyl-1-(3,4methylenedioxyphenyl)-2-butanamine, using chromatographic techniques, contributes to a deeper understanding of these compounds' physical and chemical properties (Clark, Deruiter, & Noggle, 1996)(Clark, Deruiter, & Noggle, 1996).

Synthesis of Bioactive Compounds

The synthesis of bioactive nitrogen-containing compounds often employs derivatives of N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine. An example is the Sharpless reaction of racemic N-(tert-butoxycarbonyl)-3-hydroxy-4-pentenylamine leading to optically active intermediates used in the synthesis of several biologically active natural products (Takahata, Banba, Tajima, & Momose, 1991)(Takahata, Banba, Tajima, & Momose, 1991).

Electrochemical Studies

The electrochemical behavior of derivatives, such as 2,6-di-tert-butyl-4-isopropylphenol, offers insights into the oxidation processes of these compounds, contributing to the understanding of their electrochemical properties and potential applications (Richards & Evans, 1977)(Richards & Evans, 1977).

Safety and Hazards

The safety data sheet for N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine indicates that it may pose unknown acute toxicity . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.

properties

IUPAC Name

N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-7-12-18-13-14-19-16-10-8-15(9-11-16)17(3,4)6-2/h8-11,18H,5-7,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVMHOIIUJJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=C(C=C1)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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